2-Acetyl-6-chloropyridine-4-sulfonyl chloride
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Overview
Description
2-Acetyl-6-chloropyridine-4-sulfonyl chloride is a chemical compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of an acetyl group, a chloropyridine ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-chloropyridine-4-sulfonyl chloride typically involves the chlorination of 2-acetylpyridine followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as phosphorus trichloride and sulfuryl chloride. The process can be summarized as follows:
Chlorination: 2-Acetylpyridine is treated with phosphorus trichloride to introduce the chlorine atom at the 6-position of the pyridine ring.
Sulfonylation: The chlorinated intermediate is then reacted with sulfuryl chloride to introduce the sulfonyl chloride group at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-chloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The chloropyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Biaryl Compounds: Formed by coupling reactions.
Scientific Research Applications
2-Acetyl-6-chloropyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-chloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloropyridine ring can participate in electrophilic aromatic substitution reactions, while the acetyl group can undergo various transformations depending on the reaction conditions.
Comparison with Similar Compounds
2-Acetyl-4-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
6-Chloropyridine-4-sulfonyl chloride: Lacks the acetyl group, limiting its applications in certain synthetic routes.
2-Acetyl-6-bromopyridine: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in coupling reactions.
Uniqueness: 2-Acetyl-6-chloropyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (acetyl, chloropyridine, and sulfonyl chloride), making it a versatile intermediate for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C7H5Cl2NO3S |
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Molecular Weight |
254.09 g/mol |
IUPAC Name |
2-acetyl-6-chloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)6-2-5(14(9,12)13)3-7(8)10-6/h2-3H,1H3 |
InChI Key |
MHMYGLAKVOLBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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